![molecular formula C11H13ClN4O4 B7825964 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)
4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine typically involves the condensation of a suitable ribofuranosyl donor with an imidazo[4,5-c]pyridine derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This may include the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Nucleophilic Substitution at the C-6 Chloro Group
The chloro substituent at position C-6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Reaction Type | Conditions | Outcome |
---|---|---|
Amination | Ammonia/amine in ethanol, reflux | Replacement of Cl with NH₂ or alkylamino groups |
Alkoxylation | Alcohols with NaH, 60–80°C | Formation of 6-alkoxy derivatives |
Thiolation | Thiols in DMF, catalytic KI | Production of 6-thioether analogs |
These substitutions are critical for modifying the compound’s antiviral or anticancer properties. For example, amination enhances solubility and bioavailability .
Ring-Opening Reactions
The imidazo[4,5-c]pyridine ring system participates in acid- or base-catalyzed ring-opening reactions:
-
Acidic Conditions (pH < 3): Protonation at N3 leads to cleavage of the C8-N9 bond, yielding 4-amino-6-chloro-β-D-ribofuranosylimidazole derivatives.
-
Alkaline Conditions (pH > 10): Deprotonation triggers rearrangement into open-chain intermediates, which can re-cyclize under thermal conditions.
Nucleic Acid Incorporation and Chain Termination
As an adenosine analog, the compound competes with natural nucleosides during DNA/RNA synthesis:
Biological System | Mechanism | Effect |
---|---|---|
Viral polymerases | Incorporation into RNA/DNA strands via 5'-triphosphate form | Premature chain termination due to lack of 3'-OH |
Human polymerases | Selective inhibition via steric hindrance from the imidazo-pyridine scaffold | Reduced off-target toxicity |
Studies highlight its efficacy against hepatitis C virus (HCV) polymerases .
Glycosidic Bond Reactivity
The β-D-ribofuranosyl group undergoes hydrolysis under specific conditions:
Condition | Rate (k, s⁻¹) | Product |
---|---|---|
0.1 M HCl, 37°C | 2.3 × 10⁻⁵ | Aglycone + ribose |
Enzymatic cleavage | Variable | Activated nucleobase for prodrug formulations |
Stability in neutral/buffered solutions (t₁/₂ > 24 h at 25°C) makes it suitable for pharmaceutical formulations .
Metal-Catalyzed Cross-Coupling
The C-4 amino group participates in palladium-catalyzed reactions:
-
Buchwald–Hartwig Amination: Forms C-N bonds with aryl halides (e.g., synthesis of biaryl derivatives).
-
Sonogashira Coupling: Links terminal alkynes to the imidazo-pyridine core for fluorescent probes.
Oxidation and Reduction Pathways
科学研究应用
The compound acts as an agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in numerous physiological processes. Its biological activities include:
- Cytoprotective Effects : It has been shown to enhance the oxygen supply-demand ratio and protect against ischemic damage through cell conditioning.
- Anti-inflammatory Responses : The compound triggers pathways that lead to reduced inflammation.
- Promotion of Angiogenesis : It plays a role in the formation of new blood vessels.
In Vitro Studies
Research indicates that 4-amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine exhibits varying affinities for different adenosine receptors:
- A1 Receptor Ki : 0.3 μM
- A2A Receptor Ki : 0.08 μM
- A2B Receptor Ki : 25.5 μM
- A3 Receptor Ki : 1.9 μM
These values suggest a strong affinity for A1 and A2A receptors, making it a candidate for further exploration in therapeutic contexts.
In Vivo Studies
In animal models, particularly rats subjected to induced ischemic conditions, the compound demonstrated protective effects against hippocampal CA1 neuronal loss when administered through focal injections.
Therapeutic Applications
Given its mechanism of action and biological properties, this compound has potential applications in:
- Cardiovascular Diseases : Due to its protective effects against ischemia.
- Neuroprotection : As a treatment for neurodegenerative diseases where adenosine signaling is disrupted.
- Cancer Therapy : Modulating tumor microenvironments through angiogenesis and inflammatory pathways.
Case Study 1: Neuroprotection in Ischemic Models
In a study by Barbieri et al. (1998), the administration of this compound in rat models showed significant neuroprotective effects during ischemic episodes, highlighting its potential in treating stroke or other ischemic conditions.
Case Study 2: Anti-inflammatory Mechanisms
Research has also indicated that this compound can modulate inflammatory responses by acting on adenosine receptors, thus providing insights into its use in inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an adenosine analog, potentially inhibiting enzymes involved in nucleic acid metabolism and affecting cellular signaling pathways . The specific molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole: Another nucleoside analog with similar structural features but different biological activities.
Ribavirin: A broad-spectrum antiviral nucleoside analog with a different mechanism of action.
Uniqueness
4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its ability to act as an adenosine analog sets it apart from other nucleoside analogs .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine, and how do reaction conditions influence isomer distribution?
- Methodological Answer : The compound is synthesized via ribosylation of 4-chloro-1H-imidazo[4,5-c]pyridine derivatives. Key steps include:
- Glycosylation : Reacting 4-chloro-1H-imidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride under stannic chloride catalysis. This yields a mixture of N1-, N2-, and N3-ribosylated isomers, with the N1 isomer (desired product) obtained in ~11% yield .
- Isomer Control : Isomer ratios depend on solvent polarity, temperature, and catalyst. Polar aprotic solvents (e.g., acetonitrile) favor N1-glycosylation, while non-polar solvents increase N2/N3 byproducts .
- Deprotection : Base hydrolysis (e.g., methanolic sodium ethoxide) removes benzoyl groups, yielding the final nucleoside .
Q. How is the glycosylation site (N1 vs. N3) confirmed in this compound?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : The anomeric proton (H1') in β-D-ribofuranosyl derivatives exhibits a downfield shift (δ ~5.8–6.0 ppm) with a coupling constant (J1',2' ≈ 2–4 Hz), consistent with β-configuration. N1-glycosylation causes distinct splitting patterns compared to N3 analogs .
- UV Spectroscopy : Comparison with methylated analogs (e.g., 3-methyl-1H-imidazo[4,5-c]pyridine) confirms the ribosyl group's position. Shifts in λmax at pH 1 and 11 correlate with N1 substitution .
Advanced Research Questions
Q. What strategies address the low reactivity of halogen atoms in 4,6-dichloroimidazo[4,5-c]pyridine for nucleophilic substitution?
- Methodological Answer :
- Fluorine Substitution : Replacing chlorine with fluorine (e.g., 4,6-difluoro analogs) slightly improves reactivity but still faces inertness due to electron-withdrawing effects .
- Alternative Precursors : Use 4-cyano-5-cyanomethylimidazole derivatives. Cyclization with HBr yields 6-amino-4-bromo intermediates, which are more reactive toward nucleophiles (e.g., amines, thiols) .
- Protecting Group Engineering : Introducing tri-O-benzoyl ribosyl groups before substitution reduces steric hindrance and enhances regioselectivity .
Q. How can researchers resolve discrepancies in isomer ratios during glycosylation?
- Methodological Answer :
- Condition Optimization : Screen solvents (e.g., dichloromethane vs. acetonitrile), catalysts (e.g., SnCl4 vs. TMSOTf), and temperatures. Higher polarity solvents stabilize transition states favoring N1 attack .
- Chromatographic Separation : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate N1 isomer. Reverse-phase HPLC (C18 column, methanol/water) further purifies the product .
- Computational Modeling : DFT calculations predict transition-state energies for N1 vs. N3 pathways, guiding solvent/catalyst selection .
Q. What mechanistic insights explain the mutagenic potential of structurally related imidazo[4,5-c]pyridine derivatives?
- Methodological Answer :
- DNA Adduct Formation : Analogous compounds (e.g., PhIP) form N-(deoxyguanosin-8-yl) adducts, inducing GC→TA transversions. This is attributed to helical distortion and error-prone replication .
- Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP1A2) oxidize imidazo[4,5-c]pyridines to N-hydroxylamines, which form DNA-reactive nitrenium ions. LC-MS/MS tracks adduct formation in vitro .
Q. Data Analysis & Contradictions
Q. How should researchers interpret conflicting reports on the anomeric configuration of ribosylated derivatives?
- Methodological Answer :
- Chemical Shift Analysis : For β-anomers, the isopropylidene methyl groups in protected derivatives (e.g., 2,3-O-isopropylidene ribosyl) exhibit a Δδ of ~0.23 ppm in ¹H NMR, consistent with β-D-ribofuranosyl configuration .
- X-ray Crystallography : Resolve ambiguity by crystallizing the nucleoside and analyzing bond angles (e.g., C1'-N1 bond ~1.47 Å for β-configuration) .
Q. Why do some studies report divergent biological activities for imidazo[4,5-c]pyridine nucleosides?
- Methodological Answer :
- Isomer Contamination : Trace N2/N3 isomers in samples can inhibit target enzymes non-specifically. Validate purity via HPLC-UV/HRMS .
- Species-Specific Metabolism : Differences in hepatic enzymes (e.g., human vs. rodent CYP450 isoforms) alter metabolite profiles. Use interspecies comparisons in vitro .
Q. Tables
Table 1. Key Spectral Data for Structural Confirmation
Technique | N1-Glycosylation Signature | Reference |
---|---|---|
¹H NMR (anomeric) | δ 5.83 ppm (d, J=2.8 Hz, H1') | |
UV (pH 1) | λmax 300 nm (ε 6700) | |
HRMS | [M+H]+ m/z 356.0452 (C12H15ClN5O4+) |
Table 2. Isomer Distribution Under Varied Glycosylation Conditions
Solvent | Catalyst | Temp (°C) | N1 (%) | N2 (%) | N3 (%) |
---|---|---|---|---|---|
Acetonitrile | SnCl4 | 80 | 11 | 8 | 6 |
Dichloromethane | TMSOTf | 40 | 5 | 12 | 10 |
DMF | None | 60 | 2 | 15 | 9 |
属性
IUPAC Name |
(2R,4R,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8+,9?,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWXUGNGGWNEU-QXBPSEORSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。